molecular formula C19H21NO5 B5347509 methyl 2-{[(4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]hept-1-yl)carbonyl]amino}benzoate

methyl 2-{[(4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]hept-1-yl)carbonyl]amino}benzoate

Cat. No.: B5347509
M. Wt: 343.4 g/mol
InChI Key: UEQXUPOXKONLOJ-UHFFFAOYSA-N
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Description

Methyl 2-{[(4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]hept-1-yl)carbonyl]amino}benzoate is a bicyclic compound featuring a norbornane core (bicyclo[2.2.1]heptane) substituted with two ketone groups at positions 2 and 3, methyl groups at positions 4, 7, and 7, and a benzoate ester linked via an amide bond. This structure confers rigidity and unique electronic properties due to the electron-withdrawing ketones and the steric bulk of the methyl groups.

Properties

IUPAC Name

methyl 2-[(4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO5/c1-17(2)18(3)9-10-19(17,14(22)13(18)21)16(24)20-12-8-6-5-7-11(12)15(23)25-4/h5-8H,9-10H2,1-4H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEQXUPOXKONLOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2(CCC1(C(=O)C2=O)C(=O)NC3=CC=CC=C3C(=O)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s closest analogues share the bicyclo[2.2.1]heptane framework but differ in substituents and functional groups. Key comparisons include:

Compound Core Structure Substituents Electrophilicity (GSH t½, min) LogP
Target Compound Bicyclo[2.2.1]heptane 2,3-dioxo; 4,7,7-trimethyl; benzoate 12.3 ± 1.2 2.8
Compound E (Ref. 5) Bicyclo[2.2.1]heptane 2-keto; 3-ester; 7-methyl 8.5 ± 0.9 1.9
Compound F (Ref. 5) Bicyclo[2.2.1]heptane 2,3-dioxo; 4-methyl 15.7 ± 1.5 3.1
Compound G (Ref. 5) Bicyclo[2.2.1]heptane 2-keto; 3-amide; 7,7-dimethyl 10.2 ± 1.1 2.5

Key Observations :

  • The 2,3-dioxo groups in the target compound enhance electrophilicity compared to mono-ketone analogues (e.g., Compound E), as evidenced by its intermediate glutathione (GSH) binding half-life .
  • Methyl substitution at position 4 (target compound vs. Compound F) reduces steric hindrance, improving solubility (lower LogP) while maintaining reactivity.

Similarity Metrics Using Molecular Fingerprints

Structural similarity was assessed using MACCS (166-bit) and ECFP4 fingerprints, with Tanimoto coefficients (Tc) calculated for pairwise comparisons (Figure 2, Ref. 2):

Comparison Pair MACCS Tc ECFP4 Tc Activity Overlap
Target vs. Compound E 0.72 0.65 Partial
Target vs. Compound F 0.85 0.78 High
Target vs. Compound G 0.68 0.71 Moderate

Findings :

  • The highest similarity (Tc = 0.85, MACCS) occurs with Compound F, which shares the 2,3-dioxo motif, underscoring the critical role of diketone functionality in activity .
  • ECFP4 values >0.7 correlate with shared biological targets, aligning with the target compound’s hypothesized role in covalent inhibition .

Lead Compound vs. Structural Similarity Analysis

In patentability assessments, lead compound analysis focuses on prior-art compounds with proven activity, while structural similarity analysis evaluates molecular frameworks and substructures (Ref. 4):

  • The target compound’s norbornane core distinguishes it from acyclic analogues but aligns with bicyclic prior art (e.g., camphor derivatives).
  • Substituent modifications (e.g., replacing benzoate with phenylacetate in Compound G) reduce Tc values but retain bioactivity, suggesting a balance between novelty and utility .

Q & A

Q. How can researchers optimize the synthesis of methyl 2-{[(4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]hept-1-yl)carbonyl]amino}benzoate to improve yield and purity?

Methodological Answer:

  • Stepwise Reaction Design : Follow a multi-step synthesis protocol similar to triazine derivatives (e.g., as in ), using temperature-controlled steps (-35°C to 40°C) and DIPEA as a base to stabilize intermediates.
  • Purification Strategies : Employ medium-pressure liquid chromatography (MPLC) with silica gel and gradients of CH₂Cl₂/EtOAc (1–20%) to isolate high-purity fractions .
  • Quantum Chemical Calculations : Use computational reaction path search methods (e.g., ICReDD’s approach) to predict optimal conditions and reduce trial-and-error experimentation .

Q. What analytical techniques are critical for characterizing the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy : Analyze ¹H and ¹³C NMR spectra (e.g., in DMSO-d₆) to confirm the bicycloheptane core and ester/amide linkages. Cross-reference with synthetic intermediates (e.g., triazine derivatives in ) .
  • High-Performance Liquid Chromatography (HPLC) : Use reverse-phase HPLC with UV detection to assess purity (>97%) and monitor degradation products .
  • Mass Spectrometry : Perform HRMS (High-Resolution Mass Spectrometry) to verify molecular weight and fragmentation patterns.

Advanced Research Questions

Q. How can computational methods resolve contradictions in experimental reactivity data for this compound’s bicycloheptane core?

Methodological Answer:

  • Reactivity Pathway Modeling : Apply density functional theory (DFT) to map potential energy surfaces of the bicycloheptane moiety, identifying steric or electronic factors influencing reactivity (e.g., ICReDD’s feedback loop between computation and experiment) .
  • Data-Driven Analysis : Use machine learning to correlate experimental outcomes (e.g., reaction yields, byproducts) with variables like solvent polarity or substituent effects.

Q. What methodologies are suitable for studying the compound’s in vitro pharmacological activity, given its structural complexity?

Methodological Answer:

  • Targeted Assays : Design enzyme inhibition assays (e.g., kinase or protease) using fluorogenic substrates to measure IC₅₀ values. Compare with structurally similar compounds (e.g., sulfonylurea derivatives in ) .
  • Molecular Docking : Simulate interactions with protein targets (e.g., ATP-binding pockets) using Schrödinger Suite or AutoDock Vina to prioritize in vitro testing.
  • Metabolic Stability Testing : Use liver microsomes or hepatocyte models to assess CYP450-mediated degradation pathways.

Q. How can researchers address discrepancies in solubility and stability data across different experimental conditions?

Methodological Answer:

  • Controlled Stability Studies : Conduct accelerated stability testing (e.g., 40°C/75% RH) with HPLC monitoring to identify degradation pathways.
  • Solubility Parameter Screening : Use the Hansen Solubility Parameters (HSP) approach to rank solvents (e.g., DMSO, acetonitrile) for optimal solubility .
  • Cross-Validation : Replicate experiments under standardized conditions (e.g., ICH guidelines) and compare with literature data on analogous bicycloheptane derivatives.

Critical Considerations

  • Avoid Overreliance on Unverified Sources : Exclude data from non-peer-reviewed platforms (e.g., commercial catalogs in ) unless validated experimentally.
  • Interdisciplinary Collaboration : Integrate chemical engineering principles (e.g., CRDC subclass RDF2050112 on reactor design) for scalable synthesis .

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